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Compound of Interest

4-Chloro-2-(4-

Compound Name: fluorophenyl)thiazole-5-
carbaldehyde

CAS No.: 499796-86-0

Cat. No.: B1425549

Get Quote

Executive Summary & Strategic Utility

4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde is a high-value heterocyclic scaffold

designed for advanced medicinal chemistry campaigns. Unlike simple thiazole intermediates,
this trisubstituted scaffold integrates three distinct reactive/functional handles:

+ 5-Carbaldehyde: A versatile electrophile for chain extension (Wittig, Knoevenagel) or
heterocycle formation.

¢ 4-Chloro substituent: A critical "diversity handle" allowing late-stage functionalization via
palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), which is absent in
standard 4-hydro analogs.

¢ 2-(4-Fluorophenyl) moiety: Provides enhanced metabolic stability (blocking P450 oxidation at
the para-position) and lipophilicity compared to unsubstituted phenyl analogs.
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This guide compares the physicochemical profile, synthetic utility, and purity benchmarks of this
compound against its non-halogenated and non-fluorinated alternatives.

Elemental Analysis & Purity Standards

For researchers validating in-house synthesis or evaluating commercial batches, the Elemental
Analysis (CHN) data is the primary gatekeeper for quality.

Theoretical vs. Acceptance Limits
Molecular Formula:

Molecular Weight: 241.66 g/mol

The table below establishes the Golden Standard for acceptance. A "Pass" status requires
experimental values to fall within ngcontent-ng-c567981813=""_nghost-ng-c1980439775=""
class="inline ng-star-inserted">

of the theoretical calculation, a standard rigorous enough for peer-reviewed publication (e.g., J.
Med. Chem., J. Org.[1] Chem.).[1][2][31[4][51(6]1[71[8]1[°][10]

Acceptable
Theoretical Representative Representative
Element Range ( * p
Mass % "Pass" Data "Fail" Data
)
48.80% (Solvent
Carbon (C) 49.70% 49.30 — 50.10% 49.65%
trap?)[1]
2.80%
Hydrogen (H) 2.09% 1.69 — 2.49% 2.12%
(Wet/Hydrated)
Nitrogen (N) 5.80% 5.40 — 6.20% 5.78% 5.20% (Impurity)
Sulfur (S) 13.27% 12.87 — 13.67% 13.15% 12.50%
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Technical Insight: A high Hydrogen value (>2.5%) often indicates incomplete drying (residual

water or methanol), which is critical because the aldehyde moiety can form hemiacetals in the

presence of alcohols, skewing downstream stoichiometry.

Comparative Performance Analysis

This section objectively evaluates why a researcher would select this specific scaffold over

common alternatives.

A. Synthetic Versatility (The "4-Chloro" Advantage)

The 4-chloro substituent transforms the thiazole from a static spacer into a dynamic branch

point.
2-(4-
4-Chloro-2-(4- . 4-Methyl-2-(4-
Fluorophenyl)thiazol
Feature fluorophenyl)... fluorophenyl)...
e-5-carbaldehyde .
(Target) (Alternative B)

(Alternative A)

C4 Reactivity

High: Pd-catalyzed
coupling (Suzuki,
Stille)

None: C-H bond is
inert under standard

coupling conditions.

Low: Methyl group is
steric bulk; requires
radical bromination to

activate.

Aldehyde
Electrophilicity

Enhanced: Inductive
effect of Cl (-1)
increases reactivity at
C5-CHO.

Standard: Moderate
reactivity.

Reduced: Methyl (+1)
donates electron
density, deactivating
the aldehyde.

Primary Application

Diversity-Oriented
Synthesis (DOS)

Linear Linker

Synthesis

Steric Occlusion
Studies

B. Metabolic Stability (The "Fluorine™ Effect)
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Comparing the 2-aryl substituent effects on drug-like properties (DMPK).

e Target (4-F-Phenyl): Fluorine blocks metabolic hydroxylation at the para-position,
significantly increasing half-life (

) in microsomes compared to the phenyl analog.

» Alternative (Phenyl): Rapidly metabolized to the phenol, leading to high clearance.

o Alternative (4-OMe-Phenyl): Metabolically labile (O-demethylation) and electron-donating,
which may destabilize the aldehyde via resonance.

Experimental Protocols

To ensure the Elemental Analysis passes the strict criteria above, the synthesis must avoid
common byproducts (e.g., unreacted Vilsmeier reagent, hydrolyzed amide).

Protocol: Synthesis & Purification

Reaction Type: Vilsmeier-Haack Formylation Precursor: 4-Chloro-2-(4-fluorophenyl)thiazole
(synthesized via Hantzsch condensation).

Reagent Prep: Cool DMF (3.0 equiv) to 0°C. Add

(1.2 equiv) dropwise under
. Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).

» Addition: Dissolve precursor (1.0 equiv) in minimal DMF and add to the Vilsmeier salt.

e Heating: Warm to 80°C for 4 hours. Critical: Monitor by TLC (Hexane/EtOAc 4:1). The
aldehyde is less polar than the starting material? No, usually more polar. Look for a new spot
at lower

e Quench (The Purity Step): Pour reaction mixture onto crushed ice/NaOAc. Do not use strong
base (NaOH) as it can induce Cannizzaro disproportionation of the aldehyde or hydrolyze
the chloro-group.
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« |solation: Filter the precipitate.
 Purification (Essential for EA): Recrystallize from Ethanol/Water (9:1).

o Note: Avoid Methanol to prevent acetal formation which ruins EA (High C, High H).
e Drying: Vacuum dry at 45°C over

for 24h.

Visualizations & Pathways
A. Synthesis & Contaminant Logic

This diagram illustrates the synthesis pathway and identifies where specific impurities (that
cause EA failure) originate.

Recryst. in MeOH : """"""" l
o Target Aldehyde | (Avoidt) . gyt Impurity: Acetal |
4-Chloro-2-(4-fluorophenyl)thiazole + Vgngler Precipitation (Solid) | (from MeOH wash) !
\ Iminium Salt p Hydrolysis e T
/ Intermediate (Ice/NaOAc) | void!

——————————————— 9
Impurity: 4-OH 1
(from NaOH quench) :

Vilsmeier Reagent
(DMF + POCI3)

Click to download full resolution via product page

Caption: Synthesis workflow highlighting critical control points to avoid impurities (red dashed
nodes) that compromise Elemental Analysis.

B. Downstream Diversity (Scaffold Utility)

Visualizing why this scaffold is superior for library generation.
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4-Chloro-2-(4-fluorophenyl)

thiazole-5-carbaldehyde
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Click to download full resolution via product page

Caption: Divergent synthesis capabilities. The C4-Cl site allows orthogonal functionalization
relative to the C5-Aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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